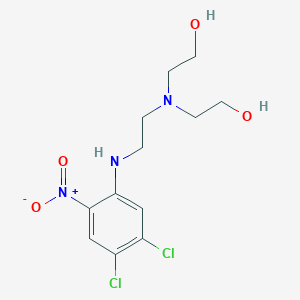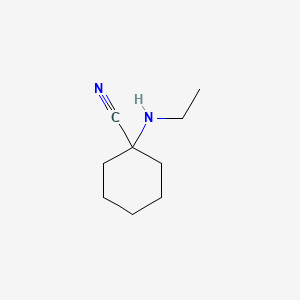
4,4'-Methylenebis(N-(4-(diethylamino)benzylidene)aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) is a complex organic compound with the molecular formula C35H40N4 and a molecular weight of 516.736 g/mol . This compound is known for its unique structure, which includes two diethylamino groups attached to benzylidene aniline moieties, connected by a methylene bridge. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) typically involves the condensation reaction between 4-diethylaminobenzaldehyde and 4,4’-methylenedianiline . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) are not well-documented, the general approach involves large-scale condensation reactions similar to those used in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s diethylamino groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their structure and function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(N-(4-(dimethylamino)benzylidene)aniline): Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Methylenebis(N-(3,4-(methylenedioxy)benzylidene)aniline): Contains methylenedioxy groups, leading to different chemical and biological properties.
4,4’-Methylenebis(N-(2-chloro-4-(dimethylamino)benzylidene)aniline): Substituted with chlorine, affecting its reactivity and applications.
Properties
Molecular Formula |
C35H40N4 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C35H40N4/c1-5-38(6-2)34-21-13-30(14-22-34)26-36-32-17-9-28(10-18-32)25-29-11-19-33(20-12-29)37-27-31-15-23-35(24-16-31)39(7-3)8-4/h9-24,26-27H,5-8,25H2,1-4H3 |
InChI Key |
DICZFIXAAVZNIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


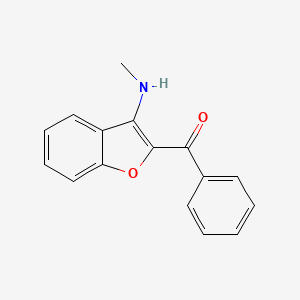

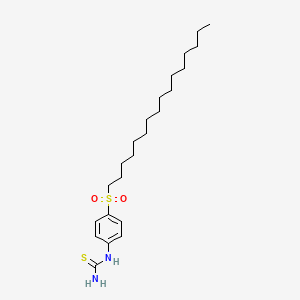
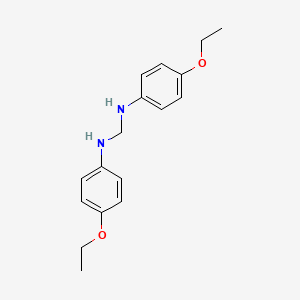

![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)




